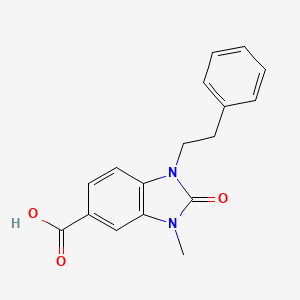
2-(2-fluorophenoxy)-N-(oxan-4-yl)pyridin-3-amine
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(oxan-4-yl)pyridin-3-amine typically involves a multi-step process:
Formation of 2-fluorophenol: This can be achieved through the fluorination of phenol using reagents such as hydrogen fluoride or fluorine gas.
Etherification: The 2-fluorophenol is then reacted with 3-chloropyridine in the presence of a base like potassium carbonate to form 2-(2-fluorophenoxy)pyridine.
Amination: The final step involves the reaction of 2-(2-fluorophenoxy)pyridine with oxan-4-ylamine under suitable conditions, such as heating in a solvent like ethanol, to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-fluorophenoxy)-N-(oxan-4-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atom.
Applications De Recherche Scientifique
2-(2-fluorophenoxy)-N-(oxan-4-yl)pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Used in the development of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(2-fluorophenoxy)-N-(oxan-4-yl)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural features.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-chlorophenoxy)-N-(oxan-4-yl)pyridin-3-amine
- 2-(2-bromophenoxy)-N-(oxan-4-yl)pyridin-3-amine
- 2-(2-iodophenoxy)-N-(oxan-4-yl)pyridin-3-amine
Uniqueness
2-(2-fluorophenoxy)-N-(oxan-4-yl)pyridin-3-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chloro, bromo, and iodo analogs.
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-N-(oxan-4-yl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c17-13-4-1-2-6-15(13)21-16-14(5-3-9-18-16)19-12-7-10-20-11-8-12/h1-6,9,12,19H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZSDHAXMLIRPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=C(N=CC=C2)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-piperidinyl)methyl]-4-biphenylcarboxamide](/img/structure/B3801491.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(2-thienylmethyl)-3-piperidinyl]propanamide](/img/structure/B3801504.png)
![1-(cyclohexylmethyl)-3-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B3801509.png)
![2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-N-(1-methoxypropan-2-yl)-1,3-oxazole-4-carboxamide](/img/structure/B3801535.png)
![N-{[1-(methoxymethyl)cyclopropyl]methyl}-N'-(4-methylphenyl)malonamide](/img/structure/B3801542.png)
![5-cyclopropyl-N-[1-[(3-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]-1,3-oxazole-4-carboxamide](/img/structure/B3801547.png)
![5-[[ethyl(2-pyridin-2-ylethyl)amino]methyl]-N-phenyl-1,3-thiazol-2-amine](/img/structure/B3801564.png)
amino]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3801575.png)
![2-propan-2-yl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B3801579.png)
![N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide](/img/structure/B3801586.png)
![5-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-oxazole-4-carboxamide](/img/structure/B3801594.png)

![1-[(1-benzylpiperidin-3-yl)methyl]pyrrolidin-2-one](/img/structure/B3801608.png)
![(3-methyl-2-thienyl)(1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-piperidinyl)methanone](/img/structure/B3801613.png)
